Methyl (1S,17R)-17-(2-methoxyethyl)-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate
Overview
Description
18-Methoxycoronaridine, also known as 18-MC, is a nicotinic α3β4 antagonist potentially for the treatment of cocaine abuse. 18-Methoxycoronaridine slows the rate of induction of behavioral sensitization to nicotine. The primary mechanism of action of 18-MC is believed to be the inhibition of α3β4 nicotinic acetylcholine receptors which are densely expressed in the medial habenula and interpeduncular nucleus. 18-Methoxycoronaridine has also been shown to attenuate sucrose reward, decrease sucrose intake and prevent the development of sucrose-induced obesity.
Scientific Research Applications
Crystal Structures and Analogues
- Crystal Structure Analysis: A study by Lynch et al. (1995) explored the crystal structures of certain analogues, providing insights into molecular conformations and crystal lattice interactions (Lynch et al., 1995).
Receptor Ligands and Cytotoxic Activity
- Sigma Receptor Ligands: Research by Geiger et al. (2007) synthesized various stereoisomeric alcohols and methyl ethers from (R)- and (S)-glutamate, demonstrating high sigma1 receptor affinity and potential cytotoxic activity against tumor cell lines (Geiger et al., 2007).
Chemo- and Stereoselective Reactions
- Chemo- and Stereoselective Synthesis: A study by Yakura et al. (1999) focused on the synthesis of optically active, highly functionalized cyclopentane through chemo- and stereoselective dirhodium(II)-catalyzed C-H insertion reactions, highlighting the versatility of these compounds in synthetic chemistry (Yakura et al., 1999).
Alkaloids with Polycyclic Skeletons
- Alkaloid Identification: Lu et al. (2007) identified a new alkaloid, Paxdaphnine B, from Daphniphyllum macropodum, demonstrating the presence of complex polycyclic skeletons in naturally occurring compounds (Lu et al., 2007).
Radiolabeling and Neuroprotective Drug Development
- Neuroprotective Drug Research: A study by Yu et al. (2003) involved the radiolabeling of a potential neuroprotective drug, showing its ability to pass the blood-brain barrier and accumulate in cortical brain areas (Yu et al., 2003).
Crown Ether Complexes
- Crown Ether Synthesis: Guo and Zong (1994) prepared novel complexes of N,N'-bis(2-hydroxyethyl)-16-methyl-18-methoxyl-6,9-dioxa-3,12-diaza-bicyclo compounds, showing their potential in creating complex chemical structures (Guo & Zong, 1994).
Axial Chirality in Cyclisation Reactions
- Cyclisation Reactions and Chirality: Betts et al. (1999) explored the role of 'hidden' axial chirality in cyclisation reactions, offering insights into the stereochemistry and reaction mechanisms of similar compounds (Betts et al., 1999).
properties
IUPAC Name |
methyl (1S,17R)-17-(2-methoxyethyl)-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-26-10-8-15-11-14-12-22(21(25)27-2)19-17(7-9-24(13-14)20(15)22)16-5-3-4-6-18(16)23-19/h3-6,14-15,20,23H,7-13H2,1-2H3/t14?,15-,20?,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJQBBHYRQYDEG-YHIIEBRDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC[C@H]1CC2C[C@@]3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40437331 | |
Record name | 18-methoxycoronaridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40437331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
308123-60-6 | |
Record name | 18-methoxycoronaridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40437331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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